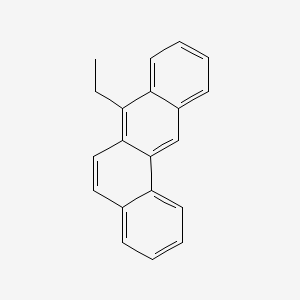

7-Ethylbenz(A)anthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Ethylbenz(A)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.60e-07 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

7-Ethylbenz(A)anthracene has been used extensively in carcinogenicity studies due to its ability to induce tumors in animal models. Research indicates that it is less potent than its methyl counterpart, 7-methylbenz(A)anthracene, but still demonstrates significant carcinogenic potential. For instance, studies show that while both compounds are metabolized to dihydrodiols in mouse skin, this compound exhibits lower covalent binding to DNA compared to 7-methylbenz(A)anthracene, suggesting a reduced carcinogenic activity .

Metabolic Studies

The metabolism of this compound has been compared with that of other PAHs. Research indicates that the presence of the ethyl group at position seven alters the metabolic pathways, leading to different diol products. Specifically, studies demonstrate that this compound predominantly forms 8,9- and 1,2-diols, while the methyl derivative forms different products . This differential metabolism is crucial for understanding how structural variations influence toxicity and carcinogenicity.

Animal Models for Cancer Research

This compound is frequently employed in rodent models to study cancer development mechanisms. For example, it has been used in conjunction with other agents to induce ovarian tumors in mice, providing insights into tumorigenesis relevant to human cancers . The compound's application in these models helps elucidate early events in cancer development and the role of environmental carcinogens.

Data Tables

Case Study 1: Metabolic Activation

In a study examining the metabolic activation of this compound on mouse skin, researchers found that while the compound was metabolized similarly to other PAHs, its overall activity was significantly lower. This finding highlights the importance of structural modifications on the biological activity of PAHs and their potential risks .

Case Study 2: Tumor Induction Models

Research involving female B6C3F1 mice demonstrated that administering this compound resulted in tumor formation when combined with agents causing ovarian failure. This model is instrumental for investigating postmenopausal epithelial cancers and understanding how environmental factors contribute to cancer risk .

Eigenschaften

CAS-Nummer |

3697-30-1 |

|---|---|

Molekularformel |

C20H16 |

Molekulargewicht |

256.3 g/mol |

IUPAC-Name |

7-ethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-2-16-18-10-6-4-8-15(18)13-20-17-9-5-3-7-14(17)11-12-19(16)20/h3-13H,2H2,1H3 |

InChI-Schlüssel |

HBFJJKFTOQAJHO-UHFFFAOYSA-N |

SMILES |

CCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Kanonische SMILES |

CCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Key on ui other cas no. |

3697-30-1 |

Löslichkeit |

1.60e-07 M |

Synonyme |

7-ethylbenz(a)anthracene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.